molecular formula C8H9FOS B3335812 2-Fluoro-6-methoxy-thioanisole CAS No. 1378573-53-5

2-Fluoro-6-methoxy-thioanisole

Cat. No.: B3335812
CAS No.: 1378573-53-5
M. Wt: 172.22
InChI Key: NLTVGNWZGZHEMC-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-thioanisole is an organic compound that belongs to the class of thioanisoles. Thioanisoles are sulfur analogs of anisoles, where the oxygen atom in anisole is replaced by a sulfur atom. This compound is characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 6-position on the benzene ring, along with a thioether group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxy-thioanisole typically involves the methylation of thiophenol derivatives. One common method is the reaction of 2-fluoro-6-methoxyphenol with a suitable thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a methylating agent like methyl iodide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale methylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxy-thioanisole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides and sulfones.

    Substitution: The fluorine atom and methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-methoxy-thioanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxy-thioanisole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both fluorine and methoxy groups on the benzene ring, along with a thioether group.

Properties

IUPAC Name

1-fluoro-3-methoxy-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTVGNWZGZHEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742548
Record name 1-Fluoro-3-methoxy-2-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378573-53-5
Record name 1-Fluoro-3-methoxy-2-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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